[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate
Description
IUPAC Nomenclature Derivation and Validation
The systematic naming of [(2-phenylethyl)carbamoyl]methyl 4-ethoxybenzoate follows IUPAC guidelines for ester and carbamate functional groups. The parent structure is identified as 4-ethoxybenzoic acid, with the carboxylic acid group (-COOH) replaced by an ester linkage. The alcohol component of the ester is derived from [(2-phenylethyl)carbamoyl]methanol, where a methyl group is substituted with a carbamoyl moiety (-NHC(O)-) attached to a 2-phenylethyl chain.
Applying substitutive nomenclature rules, the ester is designated as 4-ethoxybenzoate , while the alkyl component is 2-[(2-phenylethyl)carbamoyl]ethyl . The full systematic name is validated as [2-oxo-2-(2-phenylethylamino)ethyl] 4-ethoxybenzoate (CAS: 876534-75-7). This aligns with analogous structures in PubChem entries, where similar carbamate esters adopt the "[2-oxo-2-(substituted-amino)ethyl]" format.
Table 1: IUPAC Nomenclature Breakdown
| Component | Structure | Priority |
|---|---|---|
| Parent acid | 4-Ethoxybenzoic acid | 1 |
| Ester alkyl group | 2-(2-Phenylethylamino)-2-oxoethyl | 2 |
| Functional group order | Ester > Carbamate |
Molecular Connectivity Analysis Using Cahn-Ingold-Prelog Priority Rules
The molecular connectivity is determined by assigning priorities to substituents using the Cahn-Ingold-Prelog (CIP) system. Key groups include:
- 4-Ethoxybenzoate moiety : The benzene ring’s para-ethoxy group (-OCH2CH3) and ester oxygen (-O-) define the aromatic system’s substitution pattern.
- Carbamate linkage : The carbamoyl group (-NHC(O
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-23-17-10-8-16(9-11-17)19(22)24-14-18(21)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEWBJRJZCJFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate typically involves the reaction of 4-ethoxybenzoic acid with [(2-phenylethyl)carbamoyl]methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzophenone.
Reduction: Formation of [(2-phenylethyl)amino]methyl 4-ethoxybenzoate.
Substitution: Formation of [(2-phenylethyl)carbamoyl]methyl 4-methoxybenzoate or other substituted derivatives.
Scientific Research Applications
The compound [(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate is a notable chemical entity that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide an in-depth exploration of its applications, supported by data tables and case studies.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are recognized as critical pathogens by the World Health Organization due to their antibiotic resistance profiles .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | A. baumannii |
| Benzothiazole Derivative | 4 | P. aeruginosa |
| Other Carbamate Derivatives | 8 | E. coli |
Enzyme Inhibition
The compound has potential as an inhibitor of key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, making them prime targets for antibiotic development .
Case Study: DNA Gyrase Inhibition
In a study exploring the structure-activity relationship of related compounds, it was found that modifications to the phenyl ring significantly affected the inhibitory potency against DNA gyrase from E. coli and A. baumannii . The findings suggest that specific substitutions can enhance binding affinity and selectivity towards bacterial enzymes while minimizing effects on human enzymes .
Antiplasmodial Activity
Emerging research indicates that compounds with similar structural motifs may exhibit activity against malaria parasites, particularly Plasmodium falciparum . The mechanism involves disruption of mitochondrial functions within the parasite, leading to impaired energy metabolism .
Table 2: Antiplasmodial Activity
| Compound Name | IC50 (µM) | Target Parasite |
|---|---|---|
| This compound | TBD | P. falciparum |
| 2-Phenoxybenzamide Derivative | 0.5 | P. falciparum |
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between [(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate and related compounds:
Key Observations:
Substituent Effects: The 4-ethoxy group in the target compound donates electrons, stabilizing the benzoate against hydrolysis compared to electron-withdrawing groups like bromo .
Carbamoyl Linker :
- Compounds with carbamoyl groups (e.g., target compound and ’s quinazolinyl derivative) show increased hydrogen-bonding capacity, improving solubility in polar solvents .
Aromatic Moieties :
- The 2-phenylethyl group contributes to π-π stacking interactions, which are critical in biological target binding .
Research Findings
Stability and Reactivity:
- The 4-ethoxybenzoate substructure is preserved under hydrolysis conditions (e.g., sodium borohydride reduction), indicating stability in basic environments .
- Bromo-substituted analogs (e.g., [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate) are more reactive toward nucleophilic substitution due to the Br atom’s electrophilic nature .
Pharmacological Potential:
- While direct pharmacological data for the target compound is unavailable, structurally related carbamoyl-bearing compounds (e.g., ’s quinazolinyl derivative) exhibit bioactivity as phosphodiesterase inhibitors, suggesting analogous applications .
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds containing benzothiazole structures have shown efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial gyrase, which is crucial for DNA replication.
Anti-inflammatory and Analgesic Properties
Compounds with similar functional groups have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation and pain in models of rheumatoid arthritis .
Case Studies
-
Study on Benzothiazole Derivatives :
- A study demonstrated that certain benzothiazole derivatives possess antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against key pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .
- These findings suggest that this compound may have similar properties due to structural similarities.
- Anti-inflammatory Effects :
Toxicity and Safety Profile
The safety profile of related compounds has been assessed through various toxicity tests. For example, compounds were found to exhibit low hemolytic activity (less than 1% at 100 µM), indicating a favorable safety margin for further development .
Table 2: Biological Activities of Related Compounds
| Activity Type | Compound Example | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Benzothiazole Derivative | 0.5 - 8 |
| Anti-inflammatory | Benzothiazine | Not specified |
| Hemolytic Activity | Various | <1% at 100 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves coupling 4-ethoxybenzoic acid derivatives with (2-phenylethyl)carbamoyl methyl groups. A two-step approach is suggested:
Esterification : React 4-ethoxybenzoic acid with methyl chloroacetate in the presence of a base (e.g., triethylamine) to form the methyl ester intermediate.
Carbamoylation : Introduce the (2-phenylethyl)carbamoyl group via a nucleophilic substitution reaction using (2-phenylethyl)isocyanate under anhydrous conditions.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane for carbamoylation). Purify intermediates via column chromatography using silica gel and a gradient of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), aromatic protons (δ ~6.8–8.0 ppm), and carbamoyl NH (δ ~5.5–6.5 ppm, broad).
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
- FTIR : Validate ester carbonyl (C=O stretch at ~1720 cm⁻¹) and carbamoyl NH (stretch at ~3300 cm⁻¹).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (Category 4 acute toxicity per CLP regulations).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Response : Immediate skin decontamination with water (15+ minutes) and medical consultation for exposure .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data for derivatives of this compound?
- Methodology :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in carbamoyl groups) by acquiring spectra at 25°C and 60°C.
- Isotopic Labeling : Use deuterated analogs to simplify splitting patterns in crowded aromatic regions.
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
Q. What strategies are employed to identify in vitro metabolites of this compound?
- Methodology :
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Monitor phase I metabolites (hydroxylation, demethylation) and phase II conjugates (glucuronides).
- Data Analysis : Use software (e.g., Compound Discoverer) to align MS/MS fragments with predicted metabolic pathways.
- Validation : Compare retention times and fragmentation patterns with synthetic standards of putative metabolites .
Q. How do crystallographic studies enhance understanding of this compound’s solid-state properties?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Determine molecular conformation, hydrogen-bonding networks, and packing motifs.
- Thermal Analysis : Correlate crystallinity (via DSC) with solubility and stability.
Q. What methodologies are recommended for impurity profiling during synthesis?
- Methodology :
- HPLC-UV/HRMS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate impurities. Quantify against reference standards (e.g., EP impurity guidelines).
- Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products.
- Synthesis-Specific Impurities : Monitor unreacted intermediates (e.g., methyl 4-ethoxybenzoate) and side products from isocyanate coupling .
Data Contradiction Analysis
- Example : Conflicting solubility data may arise from polymorphic forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
